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CAS No.: 946774-69-2

Cat. No.: B3173238

Get Quote

Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid optimization of hit compounds into viable lead

candidates relies heavily on the availability of highly functionalized, pre-validated building

blocks. 2-(2-Cyclohexylethoxy)-5-fluoroaniline (CAS: 946774-69-2) is a specialized ortho-

alkoxy, meta-fluoro aniline derivative designed specifically for the synthesis of targeted

therapeutics, including kinase inhibitors, GPCR modulators, and advanced agrochemicals 1.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but

as a multi-tool for pharmacophore engineering. The scaffold integrates three distinct functional

domains:

The Primary Aniline Core: Acts as the primary synthetic handle for coupling reactions (e.g.,

amidation, urea formation, or Buchwald-Hartwig cross-coupling).
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The 5-Fluoro Substituent: Exerts a strong inductive electron-withdrawing (-I) effect, lowering

the pKa of the aniline to improve the metabolic stability of the resulting amides. Furthermore,

it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-

rich para-position relative to the ether 2.

The 2-Cyclohexylethoxy Tail: Provides substantial lipophilic bulk. The flexible ethyl linker

allows the rigid cyclohexyl ring to dynamically adapt and anchor into deep hydrophobic

binding pockets (such as the DFG-out pocket in inactive kinase conformations).

Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting the

Lipophilic Efficiency (LipE) and ADME (Absorption, Distribution, Metabolism, and Excretion)

trajectory of the final drug candidate.

Table 1: Quantitative Physicochemical Profile
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Property Value Scientific Implication

Chemical Name
2-(2-Cyclohexylethoxy)-5-

fluoroaniline
IUPAC standard nomenclature.

CAS Registry Number 946774-69-2 Unique commercial identifier.

Molecular Formula C14H20FNO
Indicates high carbon fraction

(sp3 and sp2).

Molecular Weight 237.32 g/mol

Low MW allows for

downstream elaboration

without exceeding Lipinski's

Rule of 5.

MDL Number MFCD08687483 Database tracking identifier.

H-Bond Donors 1 (-NH2)

Capable of forming critical

hinge-binding interactions in

kinases.

H-Bond Acceptors 2 (-O-, -F)

Ether oxygen can act as a

weak acceptor; fluorine

provides dipole interactions.

Synthetic Methodologies & Scale-Up Protocols
The synthesis of 2-alkoxy-5-fluoroanilines relies on a highly robust, self-validating two-step

sequence: the Williamson ether synthesis of a fluorinated nitrophenol followed by catalytic nitro

reduction 3.

4-Fluoro-2-nitrophenol

2-(2-Cyclohexylethoxy)-
4-fluoro-1-nitrobenzene

 K2CO3, DMF
 80°C, 12h

1-Bromo-2-
cyclohexylethane

2-(2-Cyclohexylethoxy)-
5-fluoroaniline

 H2, Pd/C
 MeOH, RT, 4h
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Synthetic workflow for 2-(2-Cyclohexylethoxy)-5-fluoroaniline via etherification and
reduction.

Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis (Alkylation) Causality Check: We utilize Potassium

Carbonate ( K2​CO3​) in N,N-Dimethylformamide (DMF) rather than stronger bases like Sodium

Hydride ( NaH ). The pKa of 4-fluoro-2-nitrophenol is sufficiently low (~7.1) due to the electron-

withdrawing nitro and fluoro groups, allowing mild carbonate bases to quantitatively generate

the nucleophilic phenoxide anion without risking side reactions 4.

Charge Reactor: To a round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-

nitrophenol (1.0 equiv) and anhydrous K2​CO3​(1.5 equiv) in anhydrous DMF (0.5 M

concentration).

Visual Validation: The solution will immediately turn deep yellow/orange, confirming the

deprotonation and formation of the phenoxide anion.

Alkylation: Add 1-bromo-2-cyclohexylethane (1.1 equiv) dropwise at room temperature.

Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

Monitor via TLC (Hexanes/EtOAc 4:1) until the starting phenol is consumed.

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively

with water (3x) and brine (1x) to partition and remove the DMF. Dry the organic layer over

anhydrous Na2​SO4​, filter, and concentrate under reduced pressure to yield the intermediate

2-(2-cyclohexylethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Catalytic Nitro Reduction Causality Check: Palladium on Carbon (Pd/C) under a

hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl) to ensure a

clean reaction profile. Mild conditions (1 atm H2​, room temperature) are strictly maintained to

prevent unwanted hydrodefluorination of the aromatic ring 3.

Charge Reactor: Dissolve the intermediate nitro compound (1.0 equiv) in Methanol (MeOH)

or Ethanol (EtOH) (0.2 M).

Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight) under a steady stream of

nitrogen to prevent ignition of the solvent.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​) via a balloon (1

atm). Stir vigorously at room temperature for 4-6 hours.

Validation: Monitor by LC-MS. The reduction of the nitro group ( Ar−NO2​→Ar−NH2​) will show

a distinct mass shift and a change in UV absorption.

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash

the pad with excess MeOH.

Isolation: Concentrate the filtrate under reduced pressure to afford 2-(2-
Cyclohexylethoxy)-5-fluoroaniline as a viscous oil or low-melting solid.

Mechanistic Applications in Drug Discovery
When integrated into a drug discovery pipeline, this building block serves as a highly modular

"warhead delivery system."

2-(2-Cyclohexylethoxy)-5-fluoroaniline
(Core Scaffold)

Primary Amine (-NH2) H-Bond Donor / Coupling Handle 5-Fluoro Substituent (-F) Metabolic Shield / pKa Modulator Cyclohexylethoxy Tail Hydrophobic Pocket Anchor

Kinase Hinge Region

 Amidation/Urea Formation

Enhanced Half-Life (t1/2)

 Blocks CYP450 Oxidation

Lipophilic Target Domain

 DFG-out / Allosteric Binding
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Pharmacophoric deconstruction and target binding logic of the functionalized aniline scaffold.

Rational Drug Design Insights
Kinase Inhibitor Design: The aniline nitrogen is frequently converted into an amide or urea to

form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.

Conformational Locking: The ortho-alkoxy group induces a steric clash with the resulting

amide/urea carbonyl, forcing the molecule into a pre-organized, planar conformation that

reduces the entropic penalty upon target binding.
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Halogen Bonding: The meta-fluorine atom can participate in orthogonal multipolar

interactions (halogen bonding) with backbone carbonyls within the protein target, significantly

boosting binding affinity without adding excessive molecular weight.

Analytical & Quality Control Standards
To ensure the integrity of the synthesized or procured 2-(2-Cyclohexylethoxy)-5-
fluoroaniline, rigorous Quality Control (QC) must be applied:

1 H NMR (400 MHz, CDCl 3​): Look for the characteristic upfield multiplet of the cyclohexyl

protons (0.90–1.80 ppm). The aromatic region will display complex splitting due to the JH−F​

coupling. The proton ortho to both the fluorine and the amine (position 6) typically appears as

a doublet of doublets.

19 F NMR (376 MHz, CDCl 3​): A single distinct peak should be observed, confirming the

presence of the fluorine atom and the absence of defluorinated impurities.

LC-MS (ESI+): The expected mass-to-charge ratio ( [M+H]+ ) is 238.2. Purity should be

>95% by UV integration (254 nm) before deployment in library synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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